molecular formula C14H11NO2 B13509505 2-[4-(Hydroxymethyl)phenoxy]benzonitrile

2-[4-(Hydroxymethyl)phenoxy]benzonitrile

Cat. No.: B13509505
M. Wt: 225.24 g/mol
InChI Key: PTJBIEPYEKWSSY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(Hydroxymethyl)benzonitrile with 2-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenoxy and benzonitrile groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to the presence of both the hydroxymethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2

InChI Key

PTJBIEPYEKWSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO

Origin of Product

United States

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